2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN4O2S/c17-14-3-1-2-4-15(14)25(23,24)21-9-12-5-7-22(8-6-12)16-19-10-13(18)11-20-16/h1-4,10-12,21H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCVYKJWOBFPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-bromobenzenesulfonyl chloride with N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom on the benzene ring undergoes substitution reactions with nucleophiles under mild conditions.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| DCM, Et₃N, RT, 6–7 h | Piperidine | N-(piperidinyl)-substituted derivative | 83% | |
| DMF, K₂CO₃, 60°C, 3 h | 4-Methylbenzoate | Ester-linked adduct | 75% |
Mechanistic Notes :
-
The reaction with piperidine proceeds via a two-step mechanism: initial deprotonation of the nucleophile by triethylamine, followed by attack on the electron-deficient aromatic ring .
-
Electron-withdrawing sulfonamide and bromine groups activate the ring toward SNAr .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety participates in condensation and cross-coupling reactions.
Key Reactions:
-
Amidation : Reacts with carboxylic acids via EDC/HOBt coupling in DMF (RT, 4 h) to form hydroxamic acids .
-
Sulfonylation : Undergoes sulfonyl chloride-mediated modifications at the NH group (DCM, Et₃N, 3 h) .
Example :
text2-Bromo-benzenesulfonamide + 3-Bromobenzenesulfonyl chloride → 3-Bromo-N-(substituted)benzenesulfonamide (87% yield)[2]
Piperidine Ring Functionalization
The piperidine nitrogen and methylene bridge enable further derivatization:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM, RT | Introduction of aryl/alkyl groups | |
| Boc Protection | (Boc)₂O, TFA | Temporary amine protection |
Notable Application :
Reductive amination with tert-butyl 4-formylpiperidine-1-carboxylate yields spirocyclic analogs used in kinase inhibitor development .
Fluoropyrimidine Reactivity
The 5-fluoropyrimidine ring participates in:
-
Pd-catalyzed Cross-Couplings : Suzuki-Miyaura reactions with boronic acids (e.g., aryl, heteroaryl) .
-
Hydrolysis : Selective cleavage of the pyrimidine ring under acidic conditions (HCl, reflux).
Structural Stability :
Intramolecular π-π stacking between pyrimidine and benzene rings enhances thermal stability (decomposition >250°C) .
Comparative Reactivity Table
| Functional Group | Reaction Partners | Typical Conditions | Kinetic Rate (Relative) |
|---|---|---|---|
| Bromine (Ar-Br) | Amines, Thiols | DCM/Et₃N, RT | 1.0 (Baseline) |
| Sulfonamide (-SO₂NH-) | Sulfonyl chlorides, Acids | DMF, EDC/HOBt, RT | 0.3 |
| Piperidine (-N-CH₂-) | Aldehydes, Ketones | NaBH(OAc)₃, DCM | 0.7 |
Degradation Pathways
-
Photolytic Degradation : Exposure to UV light (λ = 254 nm) induces C-Br bond cleavage .
-
Hydrolytic Stability : Stable in pH 4–9 (aqueous buffer, 25°C), but degrades in strong acids (pH <2) via sulfonamide hydrolysis.
This compound’s versatility in nucleophilic substitutions, cross-couplings, and heterocyclic modifications makes it valuable for synthesizing pharmacologically active derivatives, particularly kinase inhibitors and antitumor agents . Experimental data emphasize the critical role of solvent polarity and base selection in optimizing reaction outcomes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest several possible applications:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, it has shown promise in colorectal cancer models, outperforming traditional chemotherapeutics like irinotecan .
- Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests it may possess antimicrobial properties, warranting further exploration in this area.
- Inhibitors of Epigenetic Targets : Research has highlighted the potential of this compound as an inhibitor of lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs), both of which are critical in the regulation of gene expression and have implications in cancer therapy .
Synthetic Methodologies
The synthesis of 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Piperidine Ring : The synthesis often starts with the formation of the piperidine structure, which is then functionalized with the fluoropyrimidine moiety.
- Bromination : The introduction of the bromine atom at the 2-position of the benzene ring is crucial for enhancing biological activity.
- Sulfonamide Formation : The final step usually involves attaching the sulfonamide group, which can influence solubility and bioavailability.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique pharmacological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyrimidin-2-yl)piperidine | Lacks bromine; similar piperidine structure | Antagonist activity |
| N-(5-fluoropyrimidin)-N'-phenylurea | Contains fluoropyrimidine; urea linkage | Anticancer properties |
| 4-(5-fluoropyrimidin-2-yl)-piperazine | Similar fluorinated pyrimidine; different ring structure | Antimicrobial activity |
This table illustrates how specific modifications in structure can lead to variations in biological activity, emphasizing the importance of halogenation and sulfonamide functionalities in conferring unique properties to this compound.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 2-iodo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives . This versatility makes it a valuable compound for various research applications.
Biological Activity
2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom, a piperidine ring, and a 5-fluoropyrimidine moiety, positions it as a promising candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, with the molecular formula and a molecular weight of 429.3 g/mol . The presence of the bromine atom and the fluoropyrimidine group contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized by reacting 5-fluoropyrimidine with an appropriate amine in the presence of a base such as potassium carbonate (K₂CO₃).
- Benzamide Formation : The intermediate is then coupled with 2-bromobenzoyl chloride under basic conditions to yield the final product .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of this compound show significant anticancer properties. For instance, compounds sharing structural features with this compound have been reported to inhibit cell proliferation in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .
Interaction Studies
Interaction studies focus on understanding how this compound interacts with biological targets. It has been noted that the compound can act as a biochemical probe to study cellular processes, particularly in pathways involving pyrimidine metabolism .
Comparative Analysis with Related Compounds
A comparative analysis reveals structural similarities and differences with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyrimidin-2-yl)piperidine | Lacks bromine; similar piperidine structure | Antagonist activity |
| N-(5-fluoropyrimidin)-N'-phenylurea | Contains fluoropyrimidine; urea linkage | Anticancer properties |
| 4-(5-fluoropyrimidin-2-yl)-piperazine | Similar fluorinated pyrimidine; different ring structure | Antimicrobial activity |
This table highlights how the unique halogenation and structural complexity of this compound may confer distinct pharmacological properties.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds within the same chemical class. For example, research on pyrimidine derivatives has shown promising results in inhibiting specific cancer cell lines and exhibiting antimicrobial activity against resistant strains . These findings underscore the therapeutic potential of compounds like this compound.
Q & A
Q. What is the recommended synthetic route for 2-bromo-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how is purity ensured?
The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting a brominated pyrimidine precursor with a piperidine-methylbenzenesulfonamide derivative in dry dichloromethane, catalyzed by triethylamine (TEA) at room temperature for 6–7 hours. Reaction progress is monitored by TLC, followed by solvent removal under reduced pressure and purification via recrystallization from methanol (yield ~79%) . Purity is confirmed by melting point analysis (471–473 K) and spectroscopic techniques (NMR, HPLC).
Q. How is the crystal structure of this compound resolved, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
Q. What spectroscopic techniques are critical for characterizing this sulfonamide?
- NMR : / NMR to confirm substituent integration (e.g., fluoropyrimidine protons at δ 8.3–8.5 ppm).
- FT-IR : Sulfonamide S=O stretching (~1350–1150 cm) and N-H bending (~3300 cm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 453.2) .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?
The crystal lattice is stabilized by:
- N-H···O hydrogen bonds : Between sulfonamide NH and pyrimidine oxygen ().
- C-H···π interactions : Involving the fluoropyrimidine ring ().
- Van der Waals forces : Contributing to dense packing () .
Thermogravimetric analysis (TGA) under nitrogen can assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity.
Q. What computational strategies are optimal for modeling this compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Glide with target proteins (e.g., carbonic anhydrase) to predict binding affinities.
- Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories.
- QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects of the bromine and fluorine substituents .
Q. How do structural modifications (e.g., bromine vs. fluorine substitution) impact biological activity?
Comparative studies with analogs (e.g., 5-chloro or 5-methyl derivatives) reveal:
Q. Are there discrepancies in reported crystallographic data for similar sulfonamides, and how should they be resolved?
Discrepancies in hydrogen-bond geometry (e.g., vs. 2.05 Å in related compounds) may arise from temperature-dependent lattice vibrations. Validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
